7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves multiple steps, including the formation of the pyrimidine ring and the introduction of trifluoromethyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Scientific Research Applications
7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one include other pyrimidine derivatives and compounds with trifluoromethyl groups. These similar compounds may share some biological activities but differ in their specific interactions and effects. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C23H18F6N4O2 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
7-benzyl-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18F6N4O2/c24-22(25,26)21(23(27,28)29)17-18(30-16(32-21)13-15-9-5-2-6-10-15)33(20(35)31-19(17)34)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,30,32)(H,31,34,35) |
InChI Key |
MMMYCHBETMGDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)CC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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